molecular formula C12H19N B1596984 N-(4-tert-butylbenzyl)-N-methylamine CAS No. 65542-26-9

N-(4-tert-butylbenzyl)-N-methylamine

Cat. No. B1596984
CAS RN: 65542-26-9
M. Wt: 177.29 g/mol
InChI Key: ZSHCHOYJMLEAOX-UHFFFAOYSA-N
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Description

“4-tert-Butylbenzyl mercaptan” is a benzyl mercaptan derivative that is commonly used as a ligand for synthesizing metal clusters . It may be used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of Nav1.7 (a voltage-gated sodium channel) .


Synthesis Analysis

A number of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines with different substituents at position 5 of the thiazoline ring were synthesized . The activities for rat TRPV1 of the conformationally restricted analogues were moderately or markedly diminished, particularly in the case of the tetrahydronaphthalene analogues .


Molecular Structure Analysis

The crystal structure of human FXRα ligand binding domain (hFXRα-LBD) in complex with N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB) was analyzed . It was unexpectedly discovered that NDB induced rearrangements of helix 11 (H11) and helix 12 (H12, AF-2) by forming a homodimer of hFXRα-LBD, totally different from the active conformation in monomer state .


Chemical Reactions Analysis

4-tert-Butylbenzyl mercaptan (BBSH) may be used in the preparation of N-Me-aminopyrimidinone derivatives . It may also be used to synthesize organic-soluble, atomically precise array of silver clusters via a novel approach based on the miscibility principle while avoiding the use of phase-transfer agents .


Physical And Chemical Properties Analysis

The properties of 4-tert-Butylbenzyl mercaptan are as follows: refractive index n20/D 1.5430 (lit.), boiling point 102-103 °C/3.1 mmHg (lit.), and density 0.966 g/mL at 25 °C (lit.) .

Scientific Research Applications

3. Synthesis of N-Me-aminopyrimidinone Derivatives

  • Summary of Application: 4-tert-Butylbenzyl mercaptan (BBSH), a related compound, may be used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of Nav1.7 (Nav= voltage-gated sodium channel) .

4. Synthesis of Organic-Soluble, Atomically Precise Array of Silver Clusters

  • Summary of Application: 4-tert-Butylbenzyl mercaptan (BBSH) may also be used to synthesize organic-soluble, atomically precise array of silver clusters via a novel approach based on the miscibility principle while avoiding the use of phase-transfer agents .

5. NMR Studies of Macromolecular Complexes

  • Summary of Application: The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This approach is particularly useful for studying large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .

6. Synthesis of N-Me-Aminopyrimidinone Derivatives

  • Summary of Application: A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and evaluated for their NA inhibitory activity in vitro . These compounds are potent state-dependent inhibitors of Nav1.7 (Nav= voltage-gated sodium channel) .

Safety And Hazards

The safety information for 4-tert-Butylbenzyl mercaptan includes the following hazard statements: H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The performed studies showed that N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines are a new promising class of compounds, which can be used for the development of multifunctional agents for treatment of neurodegenerative diseases .

properties

IUPAC Name

1-(4-tert-butylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCHOYJMLEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368487
Record name 1-(4-tert-Butylphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylbenzyl)-N-methylamine

CAS RN

65542-26-9
Record name 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65542-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-tert-butylphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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